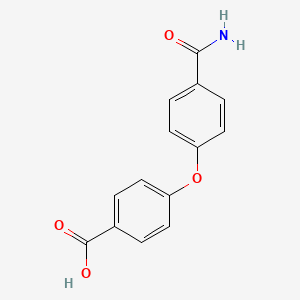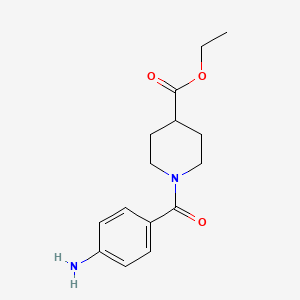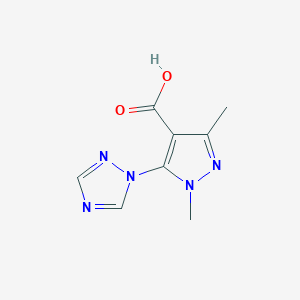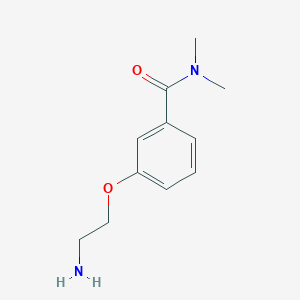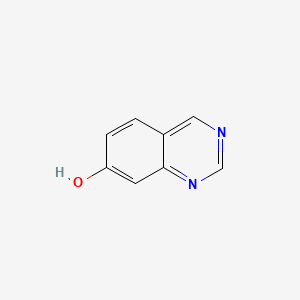
quinazolin-7-ol
概要
説明
Quinazolin-7-ol is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications
作用機序
Target of Action
Quinazolin-7-ol, also known as 7-Quinazolinol, has been found to exhibit broad-spectrum antimicrobial activity . The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . This bacterium is known for its role in various infections and its resistance to many antibiotics .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics . This compound inhibits biofilm formation at sub-minimum inhibitory concentrations .
Biochemical Pathways
This compound affects the quorum sensing system of Pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms . Additionally, it decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together .
Pharmacokinetics
It is known that the lipophilicity of quinazolinones helps them penetrate the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
The result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa, leading to a decrease in the bacteria’s pathogenicity and invasion potential . This makes this compound a promising potential for discovering new anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
生化学分析
Biochemical Properties
7-Quinazolinol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 7-Quinazolinol is with the enzyme dihydrofolate reductase, where it acts as an inhibitor. This inhibition disrupts the folate pathway, which is essential for DNA synthesis and repair. Additionally, 7-Quinazolinol has been shown to interact with protein kinases, modulating their activity and affecting cell signaling pathways. These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and bacterial infections .
Cellular Effects
The effects of 7-Quinazolinol on various cell types and cellular processes are profound. In cancer cells, 7-Quinazolinol induces apoptosis by activating both intrinsic and extrinsic pathways. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. In bacterial cells, 7-Quinazolinol exhibits antibacterial properties by inhibiting essential enzymes and disrupting cell wall synthesis. These cellular effects underscore the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 7-Quinazolinol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of dihydrofolate reductase, which leads to a decrease in tetrahydrofolate levels and subsequently impairs DNA synthesis. Additionally, 7-Quinazolinol binds to protein kinases, altering their conformation and activity. This binding results in the modulation of downstream signaling pathways, affecting cell proliferation, differentiation, and survival. The compound also influences gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Quinazolinol change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that 7-Quinazolinol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent and its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 7-Quinazolinol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections. At high doses, 7-Quinazolinol can cause toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
7-Quinazolinol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which hydroxylate the compound to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound also affects metabolic flux by inhibiting key enzymes in the folate pathway, leading to altered levels of metabolites involved in DNA synthesis and repair .
Transport and Distribution
The transport and distribution of 7-Quinazolinol within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 7-Quinazolinol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 7-Quinazolinol in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
7-Quinazolinol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways. Additionally, 7-Quinazolinol can be transported to the nucleus, where it affects gene expression by interacting with transcription factors and epigenetic regulators. The subcellular localization of 7-Quinazolinol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-7-ol can be achieved through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . One common method involves the reaction of 2-aminobenzamide with formic acid under reflux conditions to yield this compound . Another approach involves the cyclization of anthranilic acid derivatives with formamide or formic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Quinazolin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Quinazolin-7-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, this compound derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents . The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug development .
類似化合物との比較
Quinazolin-7-ol can be compared with other similar compounds, such as quinazolinone and quinazoline derivatives . While all these compounds share a common quinazoline core, this compound is unique due to the presence of a hydroxyl group at the 7th position, which can significantly influence its chemical reactivity and biological activity . Similar compounds include quinazolinone, 4-anilinoquinazoline, and imidazo[4,5-g]quinazoline .
特性
IUPAC Name |
quinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCBBZUYJDNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343416 | |
| Record name | 7-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-97-0 | |
| Record name | 7-Quinazolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
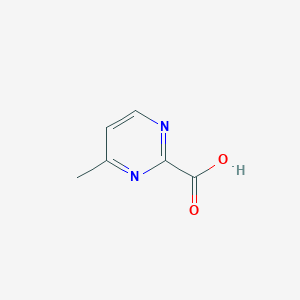
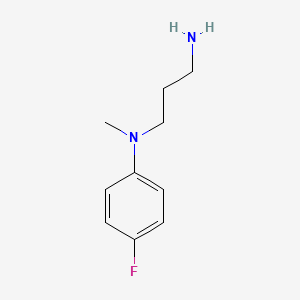
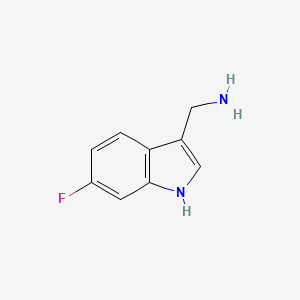
![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
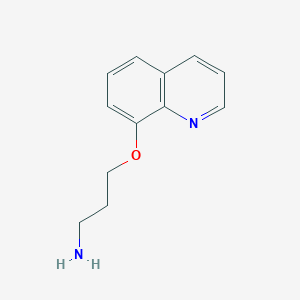
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
